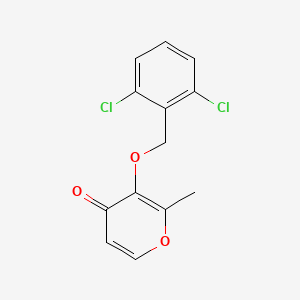

3-((2,6-Dichlorobenzyl)oxy)-2-methyl-4H-pyran-4-one

Description

3-((2,6-Dichlorobenzyl)oxy)-2-methyl-4H-pyran-4-one is a synthetic pyranone derivative featuring a 2,6-dichlorobenzyl ether substituent at the 3-position and a methyl group at the 2-position of the pyranone ring. The 2,6-dichlorobenzyl group is a common pharmacophore in medicinal chemistry, known to enhance lipophilicity and receptor-binding affinity due to its electron-withdrawing and steric effects . Pyranones, such as 4H-pyran-4-one, are versatile heterocycles with applications in antimicrobial, anti-inflammatory, and enzyme-inhibitory agents .

Properties

IUPAC Name |

3-[(2,6-dichlorophenyl)methoxy]-2-methylpyran-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10Cl2O3/c1-8-13(12(16)5-6-17-8)18-7-9-10(14)3-2-4-11(9)15/h2-6H,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIMKTDQNOABNOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C=CO1)OCC2=C(C=CC=C2Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10Cl2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701207090 | |

| Record name | 3-[(2,6-Dichlorophenyl)methoxy]-2-methyl-4H-pyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701207090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

303144-51-6 | |

| Record name | 3-[(2,6-Dichlorophenyl)methoxy]-2-methyl-4H-pyran-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=303144-51-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[(2,6-Dichlorophenyl)methoxy]-2-methyl-4H-pyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701207090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2,6-Dichlorobenzyl)oxy)-2-methyl-4H-pyran-4-one typically involves the reaction between 2,6-dichlorobenzyl chloride and a suitable pyranone precursor. The reaction is usually carried out in the presence of a base, such as potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions often include moderate temperatures and an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

3-((2,6-Dichlorobenzyl)oxy)-2-methyl-4H-pyran-4-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: The dichlorobenzyl group can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Nucleophiles like amines and thiols can react with the dichlorobenzyl group under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .

Scientific Research Applications

3-((2,6-Dichlorobenzyl)oxy)-2-methyl-4H-pyran-4-one has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of 3-((2,6-Dichlorobenzyl)oxy)-2-methyl-4H-pyran-4-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or signaling pathways, leading to its observed biological effects. For example, it has been shown to inhibit the activity of lipoxygenase, an enzyme involved in the production of inflammatory mediators . Additionally, it may interfere with the NF-κB signaling pathway, which plays a role in immune responses .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs with Dichlorobenzyl Substituents

The position and nature of dichlorobenzyl substituents significantly influence biological activity:

- 2,6-Dichlorobenzyl vs. 3,4-Dichlorobenzyl: In collagenase inhibitors, (S)-2-amino-2-(2,6-dichlorobenzyl)pent-4-ynoic acid exhibits a Gibbs free energy of -6.5 kcal/mol, slightly lower than its 2,4-dichloro analog (-6.4 kcal/mol), indicating stronger binding. The 2,6-substitution enables tighter hydrogen bonding (1.96 Å vs. 2.20 Å in 2,4-analogs) due to optimized spatial alignment . In PYCR1 inhibitors, 2,6-dichlorobenzyl derivatives (e.g., compound 24) are inactive, whereas 3,4-dichloro analogs retain potency. This highlights the critical role of substitution patterns in target engagement .

- Dichlorobenzyl Ether vs. Benzoyl: Compound 8c (3-(3,4-dichlorobenzoyl)-7-methylpyrano[4,3-b]pyran-5-one) in shows distinct reactivity and spectral properties compared to ether-linked analogs. The benzoyl group increases electron density on the pyranone ring, altering NMR chemical shifts (e.g., carbonyl δC ~170 ppm in benzoyl vs. ~180 ppm in ethers) .

Pyranone Derivatives with Varied Substituents

- Antimicrobial Pyranones: 3-Hydroxy-6-methyl-4-oxo-4H-pyran-2-carboxamide derivatives () exhibit MIC values of 8–32 µg/mL against S. aureus and E. coli. The carboxamide group enhances hydrogen-bonding capacity, unlike the methyl and dichlorobenzyl groups in the target compound, which prioritize lipophilicity . DDMP (2,3-dihydro-2,5-dihydroxy-6-methyl-4H-pyran-4-one) saponin demonstrates radical scavenging activity (17.1 SOD units/mg) due to its hydroxylated pyranone structure, contrasting with the dichlorobenzyl ether’s role in receptor antagonism .

Methyl vs. Hydroxyl Substitution :

Heterocyclic Cores with 2,6-Dichlorobenzyloxy Groups

- Imidazopyridine Derivatives: 8-[[3-(N-Acylglycyl-N-methylamino)-2,6-dichlorobenzyl]oxy]imidazo[1,2-a]pyridines () are potent bradykinin B2 antagonists (IC50 = 0.46 nM). The imidazopyridine core enables π-π stacking, whereas the pyranone core in the target compound may favor hydrogen bonding .

- Tetrazole Derivatives :

Biological Activity

3-((2,6-Dichlorobenzyl)oxy)-2-methyl-4H-pyran-4-one is a synthetic compound that has attracted attention due to its potential biological activities, including antimicrobial and anticancer properties. This compound features a dichlorobenzyl group attached to a pyranone ring, which is known for its diverse reactivity and biological significance.

Chemical Structure and Properties

- Molecular Formula: C₁₃H₁₀Cl₂O₃

- Molecular Weight: 285.12 g/mol

- CAS Number: 303144-51-6

The unique structure of this compound allows it to participate in various chemical reactions, enhancing its applicability in medicinal chemistry.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives of 4H-pyran have been shown to inhibit the growth of various Gram-positive bacteria. In a study evaluating several 4H-pyran derivatives, it was found that some exhibited lower IC50 values than standard antibiotics like ampicillin against certain bacterial strains . The mechanism of action often involves disrupting bacterial cell wall synthesis or inhibiting key metabolic pathways.

Anticancer Activity

The anticancer potential of this compound has been explored in cell viability assays. In particular, studies focused on human colorectal cancer cell lines (HCT-116) demonstrated that certain derivatives could suppress cell proliferation effectively. For example, compounds derived from the pyran scaffold showed IC50 values indicating potent cytotoxicity against HCT-116 cells, with mechanisms involving inhibition of cyclin-dependent kinases (CDK2) and induction of apoptosis through caspase activation .

Antioxidant Activity

The antioxidant properties of this compound are noteworthy as well. Studies have indicated that related pyran derivatives can scavenge free radicals effectively, showcasing their potential as therapeutic agents against oxidative stress-related diseases. The DPPH radical scavenging assay revealed that specific derivatives exhibited significant antioxidant activity comparable to known standards .

The biological effects of this compound may be attributed to its interaction with various molecular targets:

- Enzyme Inhibition: The compound may inhibit enzymes such as lipoxygenase, which plays a role in inflammatory processes.

- Kinase Activity: Inhibition of CDK2 has been implicated in the antiproliferative effects observed in cancer cell lines.

- Apoptosis Induction: Activation of apoptotic pathways through caspase enzymes contributes to its anticancer effects.

Table: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibited growth of Gram-positive bacteria | |

| Anticancer | Reduced viability in HCT-116 cells | |

| Antioxidant | Significant DPPH scavenging activity |

Case Study: Anticancer Activity Against HCT-116 Cells

A detailed investigation into the effects of this compound on HCT-116 cells revealed:

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for 3-((2,6-dichlorobenzyl)oxy)-2-methyl-4H-pyran-4-one, and how can intermediates be characterized?

- The compound can be synthesized via etherification of 2-methyl-4H-pyran-4-one with 2,6-dichlorobenzyl bromide under basic conditions (e.g., K₂CO₃ in DMF). Key intermediates, such as the benzyl-protected pyranone, require characterization using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) to confirm regioselectivity and purity. Patent literature highlights similar strategies for structurally related pyranones in pharmaceutical formulations .

Q. How does the substitution pattern of the 2,6-dichlorobenzyl group influence the compound’s stability in formulation studies?

- The 2,6-dichloro substitution on the benzyl group enhances steric and electronic stability by reducing oxidative degradation. Stability testing under accelerated conditions (40°C/75% RH) with HPLC monitoring is recommended to assess impurity profiles, particularly for hydrolytic byproducts like 2-methyl-4H-pyran-4-one .

Q. What spectroscopic methods are critical for distinguishing this compound from its structural analogs?

- ¹H NMR (δ 5.3–5.5 ppm for the benzyloxy methylene protons) and IR (C=O stretch at ~1650 cm⁻¹) are diagnostic. Mass fragmentation patterns (e.g., loss of the dichlorobenzyl group at m/z ~160) further differentiate it from analogs like 3-((2,4-dichlorobenzyl)oxy) derivatives .

Advanced Research Questions

Q. How can molecular docking elucidate the interaction of this compound with collagenase or related enzymes?

- Docking studies (e.g., AutoDock Vina) using the crystal structure of collagenase (PDB: 1CGL) reveal that the dichlorobenzyl group participates in π-π stacking with Tyr201 (distance ~4.2 Å), while the pyranone carbonyl forms hydrogen bonds with Gln215 (1.9–2.2 Å). Comparative analysis of 2,6- vs. 2,4-dichloro analogs shows marginal differences in binding energy (ΔG ~0.1 kcal/mol), suggesting chlorine positioning minimally impacts affinity .

Q. What experimental strategies resolve contradictions in IC₅₀ values reported for pyranone derivatives across studies?

- Discrepancies may arise from assay conditions (e.g., enzyme source, substrate concentration). Standardizing protocols (e.g., pre-incubation time, buffer pH) and using a reference inhibitor (e.g., EDTA for metalloproteinases) improves reproducibility. Dose-response curves with triplicate measurements and Hill slope analysis are critical .

Q. How can impurity profiling during synthesis ensure compliance with pharmaceutical quality guidelines?

- LC-MS/MS identifies common impurities like N-oxide derivatives or dechlorinated byproducts. For example, Isoconazole nitrate (a related compound) requires monitoring of residual solvents (e.g., DMF < 500 ppm) and heavy metals per ICH Q3A/B guidelines. Orthogonal methods (HPLC-UV vs. GC-FID) validate purity thresholds .

Q. What structural modifications enhance the pharmacokinetic profile of this pyranone derivative?

- Introducing polar groups (e.g., hydroxyl or carboxyl) at the 6-position improves aqueous solubility without compromising target binding. Prodrug strategies (e.g., acetyl protection of hydroxyl groups) enhance oral bioavailability, as demonstrated in analogs like PHA-665752, a c-Met kinase inhibitor .

Q. How does the compound’s logP correlate with its membrane permeability in cell-based assays?

- Experimental logP (measured via shake-flask method) typically ranges from 2.8–3.2. Parallel artificial membrane permeability assays (PAMPA) show moderate permeability (Pe ~1.5 × 10⁻⁶ cm/s), aligning with its moderate hydrophobicity. Adjusting the benzyloxy substituents (e.g., replacing chlorine with fluorine) can fine-tune logP for blood-brain barrier penetration .

Methodological Notes

- Synthetic Optimization : Use microwave-assisted synthesis to reduce reaction times (e.g., 30 minutes at 120°C vs. 12 hours conventional) while maintaining yields >85% .

- Data Validation : Cross-reference NMR shifts with computational predictions (e.g., ACD/Labs or ChemDraw) to confirm assignments.

- Biological Assays : Include positive controls (e.g., doxycycline for collagenase inhibition) and validate enzyme activity via fluorogenic substrates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.